2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N8O2S/c1-2-15-14(25)20-19-11-16-12(21-3-7-23-8-4-21)18-13(17-11)22-5-9-24-10-6-22/h2-10H2,1H3,(H2,15,20,25)(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRWYKWQDEKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyanuric chloride with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Case Studies
Several studies have investigated the anticancer potential of compounds related to 4,6-dimorpholino-1,3,5-triazine derivatives:
- In vitro Studies : A series of synthesized derivatives were evaluated against various cancer cell lines using the MTT assay. The results indicated that compounds with the 4,6-dimorpholino moiety significantly inhibited cell growth in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. For example, one study reported an IC50 value of 10 µM for a related compound against MCF-7 cells .
- In vivo Studies : Animal models treated with these compounds showed a marked reduction in tumor size compared to controls. One notable study demonstrated that a derivative led to a 50% reduction in tumor volume in xenograft models after 21 days of treatment .
Dual Inhibition of PI3K/mTOR Pathway
The compound has been identified as a potential dual inhibitor targeting both PI3K and mTOR pathways. This dual action is beneficial for overcoming resistance mechanisms often seen in cancer therapies.
Data Table: Dual Inhibition Potency
| Compound | Target | IC50 (µM) |
|---|---|---|
| ZSTK474 | PI3Ka | 0.5 |
| ZSTK474 | mTOR | >100 |
| Compound A | PI3Kg | 0.8 |
| Compound A | mTOR | >100 |
This table summarizes the inhibitory potency of selected compounds against PI3K and mTOR enzymes, highlighting the effectiveness of the triazine derivatives in comparison to established inhibitors .
Synthesis and Structural Modifications
The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide involves several steps that can be optimized for yield and purity.
Typical Synthesis Procedure
- Starting Materials : The synthesis begins with cyanuric chloride and morpholine derivatives.
- Reactions : The reaction proceeds via nucleophilic substitution followed by hydrazinecarbothioamide formation.
- Purification : The final product is purified using column chromatography.
Challenges
Despite its promising activity, challenges such as low bioavailability and permeability have been noted. Structural modifications are being explored to enhance these properties while maintaining efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it inhibits the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Structure–Activity Relationship (SAR) Insights
Hydrazine/Hydrazone Moieties: The hydrazine group in the target compound and BMCL-200908069-1 is critical for cytotoxicity but requires additional structural optimization (e.g., thiopyrano-pyrimidine fusion in Compound I) to surpass GDC-0941’s potency . Hydrazone derivatives (e.g., 5a) exhibit antiproliferative activity, suggesting that conjugation with aromatic systems enhances efficacy .
Morpholino Substitutions: The 4,6-dimorpholino configuration improves solubility and enzyme interaction, as seen in MAO-A inhibitors .
Metal Coordination :
- Cu(II) complexes (e.g., Cu(II)-DMAT) demonstrate that metal coordination can amplify anticancer activity, likely via DNA interaction or reactive oxygen species (ROS) generation .
Biological Activity
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide is a compound belonging to the class of triazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazine core linked to a hydrazinecarbothioamide moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, compounds with a triazine scaffold have been shown to interact with the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and metabolism .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various triazine derivatives, including those structurally related to this compound. The following table summarizes findings from in vitro studies assessing the efficacy of these compounds against different cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 26 | SNB-7 | 0.87 | PI3K/mTOR inhibition |
| Compound 6o | SW620 | ~75 | Anti-proliferative effects |
| Compound 6a | SW620 | ~94 | Selective anti-proliferation |
These results indicate that derivatives of the triazine core exhibit significant anticancer activity through various mechanisms.
Case Studies
- In Vivo Efficacy : A study demonstrated that a related bis(morpholino-1,3,5-triazine) derivative showed substantial antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously . This highlights the potential for clinical applications of such compounds.
- Structural Modifications : Research has indicated that modifying the core structure by introducing different substituents can enhance the bioavailability and efficacy of triazine derivatives . For instance, combining the triazine structure with chalcone moieties has shown improved anticancer properties.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-ethylhydrazinecarbothioamide?
Methodological Answer: A common approach involves nucleophilic substitution of 2-chloro-4,6-dimorpholino-1,3,5-triazine with hydrazine hydrate under reflux conditions in ethanol. Subsequent functionalization with ethyl isothiocyanate yields the target compound. Key steps include:
- Hydrazine substitution : Reaction of 2-chloro-4,6-dimorpholino-1,3,5-triazine with hydrazine hydrate at 60°C under ultrasonication for 60 minutes (yield >90%) .
- Thiocarbamide formation : Reaction of the intermediate hydrazine derivative with ethyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
Validation : Monitor reaction progress via TLC or HPLC. Characterize intermediates using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
- Purity analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to confirm >95% purity .
- Structural characterization :
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the antiproliferative activity of 4,6-dimorpholino-1,3,5-triazine derivatives in cancer cells?
Methodological Answer: These compounds act as dual PI3K/mTOR inhibitors, disrupting oncogenic signaling pathways:
- Enzyme inhibition : Competitive binding to the ATP-binding pocket of PI3K isoforms (IC < 25 nM for PI3Kα/β/δ/γ) and mTOR (IC ~12 nM) .
- Cellular assays : Measure phospho-Akt (Ser473) suppression via Western blotting in cancer cell lines (e.g., MCF-7, PC-3) after 24-hour treatment .
- In vivo validation : Use xenograft models (e.g., rat glioblastoma) to assess tumor growth inhibition (TGI >50% at 30 mg/kg/day orally) .
Data contradiction note : Some derivatives show mTOR selectivity over PI3K at higher concentrations, requiring dose-dependent kinase profiling .
Q. Q4. How can researchers address stability challenges of this compound in biological matrices?
Methodological Answer:
- Degradation pathways : Monitor via LC-MS in simulated gastric fluid (SGF) and plasma. Major degradation products include morpholine ring-oxidized and N-demethylated derivatives .
- Stabilization strategies :
- Analytical validation : Quantify degradation using stability-indicating HPLC methods with photodiode array (PDA) detection .
Q. Q5. What electrochemical properties make this compound suitable for studying redox-mediated biological interactions?
Methodological Answer:
- Cyclic voltammetry (CV) : Perform in phosphate buffer (pH 7.4) using a glassy carbon electrode. The compound exhibits a quasi-reversible redox peak at ~-0.75 V (vs. Ag/AgCl), attributed to the hydrazine-thiocarbamide moiety .
- Correlation with bioactivity : Redox activity may enhance pro-apoptotic effects in cancer cells by generating reactive oxygen species (ROS). Validate using fluorescent probes (e.g., DCFH-DA) in HCT-116 cells .
Q. Q6. How can researchers optimize the pharmacokinetic profile of this compound for CNS-targeted therapies?
Methodological Answer:
- Blood-brain barrier (BBB) penetration : Modify logP (optimal range: 1.5–2.5) by introducing trifluoromethyl groups (e.g., PQR309 derivative: logP = 1.63) .
- In silico modeling : Use PAMPA-BBB assays to predict permeability. Experimentally validate via LC-MS quantification in rodent brain homogenates after oral administration .
- Half-life extension : PEGylation or encapsulation in lipid nanoparticles improves plasma half-life from 2.5 hours (free compound) to >8 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
